molecular formula C7H3Br2ClF2 B13003138 1,4-Dibromo-3-(chloromethyl)-2,5-difluorobenzene

1,4-Dibromo-3-(chloromethyl)-2,5-difluorobenzene

Cat. No.: B13003138
M. Wt: 320.35 g/mol
InChI Key: IOUTUETWZFQXSF-UHFFFAOYSA-N
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Description

1,4-Dibromo-3-(chloromethyl)-2,5-difluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dibromo-3-(chloromethyl)-2,5-difluorobenzene typically involves the halogenation of a suitable aromatic precursor. One common method is the bromination of 3-(chloromethyl)-2,5-difluorobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-3-(chloromethyl)-2,5-difluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex aromatic compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide, potassium thiolate, or sodium alkoxide in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation might produce a quinone derivative.

Scientific Research Applications

1,4-Dibromo-3-(chloromethyl)-2,5-difluorobenzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its role in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties such as flame retardancy or chemical resistance.

Mechanism of Action

The mechanism of action of 1,4-Dibromo-3-(chloromethyl)-2,5-difluorobenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity to certain molecular targets, making it a potent bioactive compound.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dibromo-2,5-difluorobenzene: Lacks the chloromethyl group but has similar halogenation patterns.

    1,4-Dichloro-3-(bromomethyl)-2,5-difluorobenzene: Similar structure but with chlorine atoms instead of bromine.

    1,4-Dibromo-3-(methyl)-2,5-difluorobenzene: Similar structure but with a methyl group instead of a chloromethyl group.

Uniqueness

1,4-Dibromo-3-(chloromethyl)-2,5-difluorobenzene is unique due to the combination of bromine, chlorine, and fluorine atoms on the benzene ring, which imparts distinct chemical reactivity and potential applications. The presence of multiple halogens can enhance its stability, reactivity, and bioactivity compared to similar compounds.

Properties

Molecular Formula

C7H3Br2ClF2

Molecular Weight

320.35 g/mol

IUPAC Name

1,4-dibromo-3-(chloromethyl)-2,5-difluorobenzene

InChI

InChI=1S/C7H3Br2ClF2/c8-4-1-5(11)6(9)3(2-10)7(4)12/h1H,2H2

InChI Key

IOUTUETWZFQXSF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)CCl)Br)F

Origin of Product

United States

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